molecular formula C14H19N2NaO4S B12778669 Penicillin F sodium CAS No. 525-86-0

Penicillin F sodium

Cat. No.: B12778669
CAS No.: 525-86-0
M. Wt: 334.37 g/mol
InChI Key: JGVCZZIVHXXHEH-IOPWMRHISA-M
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Description

Penicillin F sodium is a useful research compound. Its molecular formula is C14H19N2NaO4S and its molecular weight is 334.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

525-86-0

Molecular Formula

C14H19N2NaO4S

Molecular Weight

334.37 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H20N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1

InChI Key

JGVCZZIVHXXHEH-IOPWMRHISA-M

Isomeric SMILES

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

Historical Context and Foundational Research on Penicillin F

Early Observations of Antibacterial Properties

Long before the specific identification of penicillin, the concept of using molds to treat infections was not entirely unknown. Ancient civilizations in Egypt, Greece, and China had empirically used poultices of moldy bread on infected wounds. amrvetcollective.com In the 19th century, scientific pioneers like Louis Pasteur and Joseph Lister noted the antagonistic relationship between microorganisms, with Pasteur hypothesizing that substances secreted by some microbes could kill other bacteria. amrvetcollective.com In 1871, surgeon Joseph Lister observed that urine samples contaminated with mold did not support bacterial growth and noted the antibacterial action of Penicillium glaucum on human tissue, though he did not publish these findings. wikipedia.org These early observations, while not leading directly to the isolation of penicillin, established a crucial scientific precedent for the principle of antibiosis.

Alexander Fleming's Initial Discovery of Penicillin from Penicillium rubens

The pivotal moment in the history of penicillin occurred in 1928 at St. Mary's Hospital in London. thesol.edu.vn Scottish bacteriologist Alexander Fleming, upon returning from a holiday, observed that a petri dish containing Staphylococcus aureus had been accidentally contaminated by a mold, later identified as Penicillium rubens (formerly known as P. notatum). wikipedia.orggoodfellow.com He noticed a clear zone around the mold where the bacteria had been lysed, indicating that the mold was producing a substance that inhibited bacterial growth. thesol.edu.vngoodfellow.com

Fleming named this antibacterial substance "penicillin" and published his findings in the British Journal of Experimental Pathology in 1929. thesol.edu.vnnih.gov His initial research demonstrated its effectiveness against several Gram-positive bacteria. understandinganimalresearch.org.uk However, Fleming found that the active substance was unstable and difficult to purify with the techniques available to him at the time. acs.org Despite his efforts, he was unable to isolate the compound in a stable form for therapeutic use. nih.gov

Key FigureYear of Observation/DiscoveryKey Contribution
Joseph Lister1871Observed the antibacterial action of Penicillium glaucum on human tissue. wikipedia.org
Alexander Fleming1928Discovered the antibacterial properties of a mold, Penicillium rubens, and named the active substance penicillin. thesol.edu.vnwikipedia.orggoodfellow.com

Purification and Isolation of Penicillin F by the Oxford University Research Team

For a decade, Fleming's discovery remained largely a laboratory curiosity. nih.gov The transformation of penicillin from a crude extract to a potential therapeutic agent was the work of a dedicated team at the Sir William Dunn School of Pathology at Oxford University, beginning in 1939. acs.orgsemanticscholar.org Led by Howard Florey, the team included the biochemist Ernst Chain and the technically skilled Norman Heatley. nih.govlongitudeprize.org

Chain, after coming across Fleming's 1929 paper, proposed to Florey that they attempt to isolate the antibacterial compound. semanticscholar.org The team's initial work focused on developing methods for cultivating the Penicillium mold and then extracting and purifying the active substance. asu.edu Norman Heatley's ingenuity was crucial in this phase; he devised a counter-current extraction method to purify penicillin from the culture fluid. ox.ac.uk

The first purified compound they isolated was Penicillin F. wikipedia.org This particular form of penicillin is characterized by a 2-pentenyl side chain. acs.org The Oxford team's research demonstrated that this purified substance was not only effective against pathogenic bacteria in vitro but also in vivo. In a landmark experiment in May 1940, mice infected with a lethal dose of streptococci were protected by injections of the purified penicillin. semanticscholar.orgox.ac.uk

The first human trial of the Oxford penicillin took place in February 1941 on a policeman, Albert Alexander, who had a severe staphylococcal and streptococcal infection. acs.org He showed remarkable improvement after receiving the drug, but the limited supplies ran out before he could be fully cured, and he ultimately relapsed and died. acs.orgox.ac.uk Despite this setback, subsequent trials on other patients were successful, proving the therapeutic potential of penicillin. nih.gov

Researcher(s)InstitutionKey AchievementYear
Howard Florey, Ernst Chain, Norman HeatleyUniversity of OxfordBegan systematic research into penicillin. acs.orgsemanticscholar.org1939
Howard Florey's TeamUniversity of OxfordSuccessfully purified penicillin (Penicillin F) and demonstrated its efficacy in mice. wikipedia.orgsemanticscholar.orgox.ac.uk1940
Howard Florey's TeamUniversity of OxfordConducted the first human trial of purified penicillin. acs.org1941

Collaborative Research Efforts and Recognition (Nobel Laureates)

Recognizing that the large-scale production of penicillin was beyond their capacity, especially in wartime Britain, Florey and Heatley traveled to the United States in 1941. acs.org They sought the help of American pharmaceutical companies and government laboratories to develop methods for mass production. acs.org This collaborative effort was instrumental in making penicillin widely available for treating Allied soldiers during World War II. nih.gov The research also led to the discovery of a more productive strain of Penicillium and the development of deep-tank fermentation methods, which significantly increased the yield of penicillin. goodfellow.com

The monumental achievements in the discovery and development of penicillin were formally recognized in 1945 when the Nobel Prize in Physiology or Medicine was awarded jointly to Sir Alexander Fleming, Sir Ernst Boris Chain, and Sir Howard Walter Florey "for the discovery of penicillin and its curative effect in various infectious diseases". nih.govwikipedia.org This award acknowledged both the initial serendipitous discovery and the subsequent systematic research that was essential to transform penicillin into a life-saving drug. longitudeprize.org

Chemical Nomenclature and Classification of Penicillin F Sodium

Systematic and Common Synonyms of Penicillin F

Penicillin F is identified by a variety of names and chemical identifiers. Its systematic IUPAC name is (2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov Common synonyms for this compound include 2-Pentenylpenicillin, Penicillin I, and Flavicidin. nih.govdrugfuture.com The sodium salt form, Penicillin F sodium, also has several synonyms, such as sodium penicillin F, delta-beta,gamma-pentenylpenicillin sodium, and sodium 2-pentenylpenicillinate. ontosight.ai

Below is a table summarizing the key chemical identifiers for Penicillin F and its sodium salt.

IdentifierPenicillin FThis compound
IUPAC Name (2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((1-oxo-3-hexenyl)amino)-, monosodium salt, (2S-(2α,5α,6β))- ontosight.ai
CAS Registry Number 118-53-6 drugfuture.com525-86-0 drugfuture.com
Molecular Formula C14H20N2O4S nih.govdrugfuture.comC14H19N2NaO4S drugfuture.comnih.gov
Molecular Weight 312.38 g/mol drugfuture.com334.37 g/mol drugfuture.com
UNII (Unique Ingredient Identifier) 88EY1AP5UR nih.gov3V4G319J8M ontosight.ai

Positioning within the Natural Penicillin Group

The penicillins are a class of β-lactam antibiotics characterized by a core structure called 6-aminopenicillanic acid (6-APA), which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. drugs.comnews-medical.net Natural penicillins are those produced through the fermentation of Penicillium chrysogenum. nih.gov This group includes several variants, such as penicillins F, G, K, V, and X. drugs.comresearchgate.net

Penicillin F was the first form of penicillin to be isolated. wikipedia.orgvocabulary.comebi.ac.uk Along with Penicillin G, it is one of the principal natural penicillins. wikipedia.org However, only penicillin G and the biosynthetically produced penicillin V are currently in widespread clinical use. drugs.comdrugs.com The specific type of natural penicillin produced by the mold depends on the composition of the culture medium. drugs.comdrugs.com For instance, Fleming's original strain of Penicillium rubens primarily yielded penicillin F. wikipedia.org

Differentiation from Other Penicillin Analogues Based on Side Chain Variability

The fundamental structural difference among penicillin analogues lies in the variable acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. wikipedia.orgdrugs.com This side chain, designated as 'R', determines the specific properties of each penicillin, including its spectrum of activity and stability. drugs.comfrontiersin.org

In the case of Penicillin F, the side chain is a 2-pentenyl group (CH3-CH2-CH=CH-CH2-). researchgate.net This distinguishes it from other natural and semisynthetic penicillins. For example, Penicillin G has a benzyl (B1604629) side chain, while Penicillin V has a phenoxymethyl (B101242) side chain. wikipedia.org The introduction of different side chains can confer specific advantages. For instance, bulky side chains can provide resistance to bacterial enzymes like penicillinase, which inactivate many natural penicillins. drugs.comuomus.edu.iq Similarly, the addition of polar groups to the side chain can enhance activity against Gram-negative bacteria. news-medical.netannamalaiuniversity.ac.in

The table below illustrates the side chain variations among several common penicillin analogues.

Penicillin AnalogueSide Chain (R Group)
Penicillin F 2-Pentenyl researchgate.net
Penicillin G Benzyl wikipedia.org
Penicillin V Phenoxymethyl wikipedia.org
Penicillin K n-Heptyl researchgate.net
Ampicillin (B1664943) α-aminobenzyl
Amoxicillin (B794) α-amino-p-hydroxybenzyl

The development of semisynthetic penicillins involves the chemical attachment of various side chains to the 6-APA nucleus, allowing for the creation of a wide range of antibiotics with tailored properties. news-medical.netnih.gov

Structural Elucidation and Conformational Analysis of Penicillin F Sodium

Evolution of Penicillin Structural Determination Methodologies

The journey to deciphering the structure of penicillin was a multi-faceted process that evolved from classical chemical methods to sophisticated physical techniques.

Initial efforts to understand the molecular framework of penicillins relied heavily on chemical degradation. nobelprize.org These early studies involved breaking down the molecule into smaller, more readily identifiable fragments. Key observations from these investigations included:

Acid and Alkali Inactivation: Penicillin was found to be unstable in both acidic and alkaline conditions. Acid inactivation led to the formation of an isomeric compound called penillic acid, while alkaline hydrolysis yielded penicilloic acid, a product containing an additional water molecule. nobelprize.org The study of these degradation products provided crucial clues about the underlying ring structure.

Reaction with Iodine: The behavior of penicillin in the presence of iodine was compared to known sulfur-containing compounds. Penicillin's relative stability towards iodine suggested an N-acylated thiazolidine (B150603) ring, as non-acylated thiazolidines react readily with iodine. nobelprize.org

Desulfurization: The use of Raney nickel for desulfurization was a significant step, helping to simplify the molecule and aiding in the identification of the carbon skeleton. nobelprize.org

These classical chemical methods, while informative, were not sufficient to definitively establish the novel β-lactam structure. There was considerable debate, with some chemists initially favoring a thiazolidine-oxazolone structure. nobelprize.org

The definitive confirmation of the penicillin structure came from the pioneering work of Dorothy Hodgkin and her team, who applied the technique of X-ray crystallography. This powerful physical method allowed for the direct visualization of the three-dimensional arrangement of atoms in a crystalline solid.

By analyzing the diffraction patterns of X-rays passed through crystals of penicillin salts, Hodgkin was able to construct electron density maps. These maps revealed the precise spatial arrangement of the atoms, unequivocally establishing the presence of the four-membered β-lactam ring fused to a five-membered thiazolidine ring. This was a groundbreaking discovery, as the strained β-lactam ring was a previously unknown feature in natural products and is the key to penicillin's antibacterial activity.

Investigation of Isomeric Forms and Stereochemical Properties

The specific three-dimensional arrangement of Penicillin F is critical to its activity. The naturally occurring and biologically active form of Penicillin F possesses a defined absolute stereochemistry designated as (2S,5R,6R). nih.govslideshare.netlongdom.org This nomenclature precisely describes the spatial orientation of the atoms around the three chiral centers within the molecule's core structure (C-2, C-5, and C-6). slideshare.net

The core of all penicillin molecules is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine ring fused to a β-lactam ring. nih.govwikipedia.org This fused bicyclic system is conformationally rigid, and its specific stereochemistry is conserved across all natural and semi-synthetic penicillins. slideshare.net In Penicillin F, the acylamino side chain and the carboxyl group are in a trans configuration relative to each other. slideshare.net The carbon atom at position 6, which bears the acylamino group, has the L-configuration, while the carbon at position 2, attached to the carboxylic group, has the D-configuration. slideshare.netlongdom.org

For Penicillin F specifically, the side chain attached to the 6-amino position is an (E)-hex-3-enoyl group. nih.gov Any minor alteration in the stereochemical structure can significantly impact the molecule's biological activity. indianchemicalsociety.com The precise isomeric form is essential for the molecule to fit into the active site of bacterial enzymes it targets. nih.gov

IdentifierValue
IUPAC Name(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Number (Acid Form)118-53-6 nih.govdrugfuture.com
CAS Number (Sodium Salt)525-86-0 drugfuture.com
Molecular Formula (Sodium Salt)C14H19N2NaO4S drugfuture.com
StereochemistryAbsolute: (2S,5R,6R) slideshare.netnih.gov
InChIKeyQRLCJUNAKLMRGP-ZTWGYATJSA-N nih.govnih.gov

Structural Analysis of Penicillin F Degradation Products

The chemical stability of Penicillin F sodium, like all β-lactam antibiotics, is limited, primarily due to the high reactivity of the strained four-membered β-lactam ring. slideshare.netnih.gov Degradation typically proceeds via cleavage of this ring, leading to biologically inactive products. nih.govgoogle.com

The most common degradation pathway is the hydrolysis of the amide bond within the β-lactam ring. wikipedia.orgyoutube.com This reaction can be catalyzed by acids, bases, or enzymes like β-lactamases, and it results in the formation of the corresponding penicilloic acid . wikipedia.orgtaylorandfrancis.comslideshare.net This derivative is characterized by the opening of the β-lactam ring to form two carboxylic acid groups. researchgate.net

Under acidic conditions, further rearrangements can occur, leading to other degradation products. Two notable metabolites that have been identified from the degradation of other penicillins are penilloic acid and penillic acid. indianchemicalsociety.comnih.gov Penilloic acid is formed through a decarboxylation process. nih.gov

In more complex degradation scenarios, novel structures can be formed. For instance, studies on the degradation of penicillins like sodium nafcillin (B1677895) and sodium oxacillin (B1211168) have identified unique thietan-2-one structures. rsc.orgrsc.org The elucidation of these complex products required advanced analytical techniques. rsc.orgrsc.org The structural analysis of these degradation products relies heavily on a combination of spectroscopic and spectrometric methods.

Degradation Product TypeKey Structural FeatureAnalytical Techniques for Elucidation
Penicilloic AcidHydrolytic opening of the β-lactam ring wikipedia.orgLiquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netpku.edu.cn
Penilloic AcidResult of further rearrangement and decarboxylation indianchemicalsociety.comnih.govLC-MS nih.govresearchgate.net
Thietan-2-onesNovel ring system formed from complex rearrangement rsc.orgrsc.orgHigh-Field NMR, Mass Spectrometry, IR and UV Spectroscopy rsc.orgrsc.org

Biosynthesis and Metabolic Pathways of Penicillin F

Microbial Producers and Strain Characterization

The principal microbial factories for Penicillin F are species within the genus Penicillium. Historically, strains of Penicillium notatum were the first identified producers, but for industrial-scale production, high-yielding strains of Penicillium chrysogenum and Penicillium rubens have been exclusively developed and are the most thoroughly characterized. wikipedia.orgbritannica.com

Penicillium chrysogenum : This species has been the workhorse of industrial penicillin production for decades. Through extensive classical strain improvement programs involving mutagenesis and selection, producers have developed strains with dramatically increased penicillin titers compared to the original wild-type isolates. mdpi.com These high-producing strains often exhibit specific morphological and physiological traits, including an increased abundance of microbodies (peroxisomes), which are crucial organelles for the final steps of penicillin biosynthesis. news-medical.net

Penicillium rubens : Modern taxonomic studies, including phylogenetic analysis, have reclassified many important penicillin-producing strains, including Alexander Fleming's original isolate, as P. rubens. wikipedia.org For the purposes of understanding the biosynthetic pathway, the mechanisms within P. rubens are considered identical to those in P. chrysogenum. Research on these strains continues to reveal insights into the regulation of secondary metabolism and provides a platform for engineering novel penicillin variants.

Genetic Basis of Penicillin F Biosynthesis

The genetic blueprint for penicillin production is encoded within a conserved biosynthetic gene cluster (BGC). This clustering facilitates the coordinated regulation of the genes required for the pathway. news-medical.netnih.gov

Identification and Sequencing of Biosynthetic Gene Clusters

In all penicillin-producing Penicillium species, the core biosynthetic genes are located together on the same chromosome. nih.gov This BGC contains three essential genes:

pcbAB : This large gene encodes the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).

pcbC : This gene codes for the enzyme isopenicillin N synthase (IPNS).

penDE : This gene encodes the final enzyme in the pathway, acyl-CoA:isopenicillin N acyltransferase (IAT).

The organization of these genes is highly conserved, with pcbAB and pcbC arranged in a head-to-head orientation, sharing a bidirectional promoter region, followed by the penDE gene. nih.gov High-yielding industrial strains of P. chrysogenum are characterized by multiple tandem amplifications of this entire gene cluster, a key factor in their enhanced production capabilities. nih.gov

Gene Regulation and Expression Studies

The expression of the penicillin BGC is tightly regulated by a complex network of factors, ensuring that antibiotic production occurs under optimal physiological conditions, typically during the stationary phase of growth when primary nutrient sources become limited. news-medical.net Key regulatory influences include:

Carbon Source Repression : The presence of readily metabolizable sugars like glucose strongly represses the transcription of the penicillin biosynthetic genes. Lactose is often used in industrial fermentation media as it does not cause this repressive effect. mdpi.com

Nitrogen and Phosphate (B84403) Regulation : High concentrations of ammonium (B1175870) and phosphate also exert negative control over gene expression.

pH Regulation : Penicillin biosynthesis is favored under alkaline conditions, and this regulation is mediated by the pH-responsive transcription factor PacC. mdpi.com

Pleiotropic Regulators : Global regulators of secondary metabolism, such as the Velvet complex (including proteins like VeA) and LaeA, play a crucial role in controlling the expression of the penicillin gene cluster. mdpi.com

Enzymology of the Penicillin F Biosynthetic Pathway

The synthesis of Penicillin F is a three-step enzymatic cascade localized within two cellular compartments: the cytosol and the peroxisome. news-medical.net

The initial two steps are common to all natural penicillins:

Tripeptide Formation : In the cytosol, the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) , encoded by the pcbAB gene, condenses three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.net

Bicyclic Ring Formation : The ACV tripeptide is then cyclized by Isopenicillin N Synthase (IPNS) , a non-heme iron-dependent oxidase encoded by the pcbC gene. This remarkable reaction involves an oxidative cyclization that forms the characteristic four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring, resulting in the first bioactive intermediate, Isopenicillin N (IPN) . news-medical.netnih.gov

The final step is what differentiates Penicillin F from other natural penicillins like Penicillin G.

Side Chain Exchange : The IPN molecule is transported into the peroxisome. Inside this organelle, the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) , encoded by the penDE gene, catalyzes the exchange of the hydrophilic L-α-aminoadipyl side chain of IPN for a hydrophobic side chain. For the synthesis of Penicillin F, the specific precursor is 3-hexenoic acid , which must first be activated to its thioester derivative, 3-hexenoyl-CoA . The IAT enzyme then transfers the 2-pentenyl group from 3-hexenoyl-CoA to the 6-aminopenicillanic acid (6-APA) nucleus, releasing the final product, Penicillin F. nih.govwikipedia.org

EnzymeGeneLocationFunction
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)pcbABCytosolCondenses L-α-aminoadipic acid, L-cysteine, and L-valine into the tripeptide ACV.
Isopenicillin N Synthase (IPNS)pcbCCytosolCatalyzes the oxidative cyclization of ACV to form the bicyclic intermediate, Isopenicillin N.
Acyl-CoA:Isopenicillin N Acyltransferase (IAT)penDEPeroxisomeExchanges the L-α-aminoadipyl side chain of Isopenicillin N with an activated 2-pentenyl group (from 3-hexenoyl-CoA) to form Penicillin F.

Reaction Mechanisms and Catalytic Intermediates

The mechanism of the IAT enzyme is a two-step process. First, the enzyme cleaves the L-α-aminoadipyl side chain from Isopenicillin N, forming a transient enzyme-6-APA intermediate. In the second step, the enzyme binds the activated side-chain precursor, 3-hexenoyl-CoA, and catalyzes the acylation of the 6-APA intermediate, releasing Penicillin F. wikipedia.org The substrate specificity of the IAT is broad, allowing it to accept various activated acyl-CoA molecules, which is why different penicillins can be produced by feeding the culture different side-chain precursors, such as phenylacetic acid for Penicillin G or phenoxyacetic acid for Penicillin V. nih.gov The natural production of Penicillin F depends on the endogenous availability of 3-hexenoic acid within the fungal cell.

Enzyme Dynamics and Conformational Changes during Catalysis (e.g., EPR Studies)

The biosynthesis of penicillins, including Penicillin F, involves a series of enzymatic reactions, with Isopenicillin N Synthase (IPNS) playing a pivotal role. IPNS is a non-heme iron-dependent oxidase that catalyzes the crucial step of forming the bicyclic core of the penicillin molecule from the linear tripeptide precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). ox.ac.uk The catalytic mechanism of IPNS involves significant dynamic changes and conformational shifts, which have been elucidated through advanced spectroscopic techniques, including Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy. ox.ac.uknih.govresearchgate.net

EPR studies, often using nitric oxide (NO) as a surrogate for dioxygen (O2), have provided insights into the enzyme's active site. nih.govresearchgate.net The iron (Fe2+) at the active site is EPR silent. However, upon binding of NO, it becomes an EPR active species. nih.govresearchgate.net When the substrate ACV is subsequently added anaerobically, the EPR spectrum's rhombicity increases, indicating that the substrate binds at or near the iron center, perturbing its environment without displacing the NO molecule. nih.govresearchgate.net This suggests a direct interaction between the substrate and the iron cofactor, which is critical for catalysis.

Further studies combining time-resolved crystallography have visualized the shape-shifting nature of IPNS during its reaction. ox.ac.uk These analyses revealed that the binding of O2 to the IPNS:Fe:ACV complex triggers conformational changes not only at the active site where the ACV substrate is bound but also in structurally remote regions of the enzyme. ox.ac.uk This finding underscores that the catalytic process is not a localized event but involves coordinated motions throughout the protein structure. These large-scale motions are believed to be essential for the efficient conversion of the linear ACV peptide into the strained, cyclic penicillin structure. ox.ac.uk

Spectroscopic TechniqueObservationImplication
EPR Spectroscopy Increased rhombicity of the Fe2+-NO signal upon ACV binding. nih.govresearchgate.netSubstrate (ACV) binds near the iron center, altering its electronic environment.
Mössbauer Spectroscopy A substantial decrease in the isomer shift parameter upon anaerobic binding of ACV. nih.govresearchgate.netThe substrate perturbs the iron site, making its coordination more covalent.
Time-Resolved Crystallography Conformational changes propagated to regions remote from the active site upon O2 binding. ox.ac.ukCatalysis involves large-scale enzyme motions, not just localized active-site changes.

Regulation of Penicillin F Production

The production of Penicillin F is not constitutive but is meticulously controlled by a complex web of regulatory networks that respond to various environmental and cellular signals.

Influence of Environmental Factors (e.g., pH, Carbon Source, Nitrogen)

Environmental conditions profoundly impact the biosynthesis of penicillin. The producing organisms, such as Penicillium chrysogenum, have evolved sensory mechanisms to modulate antibiotic production in response to external cues.

pH: The ambient pH is a critical regulatory factor. Penicillin production is significantly higher at an alkaline pH. nih.govoup.com This regulation is mediated by a wide-domain regulatory protein known as PacC. nih.govoup.comoup.com The PacC protein is a pH-dependent transcriptional factor that, under alkaline conditions, activates the expression of penicillin biosynthesis genes. nih.govasm.org

Carbon Source: The type and availability of the carbon source exert strong control, a phenomenon known as carbon catabolite repression. researchgate.net Glucose, a rapidly metabolizable sugar, strongly represses the transcription of the three core penicillin biosynthesis genes: pcbAB, pcbC, and penDE. nih.govasm.org This repression is most effective when glucose is present early in the fermentation process. nih.gov To circumvent this issue, industrial fermentations historically use lactose, a more slowly metabolized sugar, or employ a continuous slow feeding of glucose to maintain low concentrations, thereby avoiding repression. nih.gov

Nitrogen Source: Nitrogen availability also governs penicillin synthesis. High concentrations of ammonium ions are known to repress penicillin production. nih.gov This effect is mediated by a global nitrogen regulatory protein (AreA in Aspergillus nidulans) that binds to specific DNA sequences (GATA boxes) in the promoter regions of the penicillin genes, modulating their expression in response to nitrogen levels. nih.gov

Feedback Inhibition Mechanisms (e.g., L-lysine repression of homocitrate synthase)

Penicillin biosynthesis is subject to feedback inhibition, a common cellular control mechanism. A crucial example is the effect of the amino acid L-lysine. wikipedia.org The biosynthesis of penicillin requires the precursor α-aminoadipic acid, which is an intermediate in the L-lysine biosynthetic pathway. cdnsciencepub.com High concentrations of L-lysine exert negative feedback on its own pathway by targeting the first enzyme, homocitrate synthase. nih.gov

L-lysine controls homocitrate synthase through a dual mechanism:

Feedback Inhibition: It directly inhibits the activity of the existing homocitrate synthase enzyme. cdnsciencepub.comnih.gov

By inhibiting and repressing homocitrate synthase, excess lysine (B10760008) effectively shuts down the supply of the α-aminoadipic acid precursor, thereby decreasing the production of penicillin. nih.govnih.gov This regulatory loop ensures that the cell balances the metabolic flux between primary (lysine) and secondary (penicillin) metabolism.

Transcriptional Regulators and Regulatory Networks

The expression of the penicillin biosynthesis genes (pcbAB, pcbC, and penDE) is orchestrated by a sophisticated network of transcriptional regulators. These DNA-binding proteins interpret cellular and environmental signals to either activate or repress gene transcription. nih.govresearchgate.net

RegulatorFunctionRegulatory Signal
PacC Positive regulator (activator). oup.comnih.govAlkaline pH. nih.govnih.gov
AreA/NIT2 Mediates nitrogen regulation. nih.govNitrogen availability.
PENR1 A complex suggested to repress pcbAB and activate pcbC and aatA. oup.comasm.orgBinds to CCAAT sequence.
AnCF Positive regulator (CCAAT-binding complex). nih.govUnknown.
VeA Repressor. nih.govUnknown.
CreA Global carbon catabolite repressor, though its direct role in penicillin gene repression in P. chrysogenum is debated. nih.govPreferred carbon sources (e.g., glucose).

These regulators interact with specific DNA motifs located in the promoter regions of the penicillin genes. For instance, the pcbAB and pcbC genes are arranged head-to-head and share a bidirectional promoter, allowing for coordinated control by multiple factors like PacC and AreA. nih.govasm.org The interplay between these positive and negative regulators fine-tunes the level of gene expression, ensuring that penicillin is produced at the appropriate time and under optimal conditions.

Biotechnological Approaches for Enhanced Penicillin F Production

Decades of research have focused on improving penicillin yields, transitioning from classical random mutagenesis to targeted genetic engineering.

Strain Improvement through Genetic Engineering

Modern biotechnology offers precise tools to rationally engineer penicillin-producing strains for enhanced output. A cornerstone of industrial high-yielding P. chrysogenum strains is the amplification of the entire penicillin biosynthetic gene cluster. nih.govoup.com

Gene Cluster Amplification: High-producing strains often contain multiple tandem copies of a large genomic region that includes the pcbAB-pcbC-penDE gene cluster. nih.govnih.gov This gene dosage effect leads to higher levels of the biosynthetic enzymes and, consequently, increased penicillin titers.

Targeted Gene Overexpression: While amplifying the entire cluster is effective, further gains can be achieved by identifying and overexpressing rate-limiting steps in the pathway. Studies have shown that in strains already containing multiple cluster copies, the enzyme isopenicillin N acyltransferase (IAT), encoded by the penDE gene, can become a limiting factor. nih.gov The targeted introduction of additional copies of the penDE gene into these high-yielding strains can lead to a substantial further increase in penicillin production. However, this overexpression must be carefully balanced, as excessively high levels of IAT can lead to the accumulation of the precursor 6-aminopenicillanic acid (6-APA) and reduced final product yield. nih.gov

Manipulation of Regulatory Genes: Another advanced strategy involves engineering the regulatory networks themselves. For instance, modifying regulatory genes that control the expression of the penicillin gene cluster can unlock higher production capabilities. A patented approach involves altering the activity of the pacC gene, the master regulator of pH response, to create a strain that overproduces penicillin. google.com By engineering a version of the regulator that is constitutively active, high-level expression of the biosynthetic genes can be achieved regardless of the external pH.

These genetic engineering strategies, often building upon the foundation of strains developed through classical improvement programs, have been instrumental in achieving the high penicillin titers required for industrial-scale production. nih.govresearchgate.net

Optimization of Fermentation Processes (e.g., Fed-Batch Culture Techniques) for Penicillin F Production

The industrial production of Penicillin F, like other penicillins, relies heavily on the optimization of fermentation processes to maximize yield and efficiency. Fed-batch culture is a widely employed technique in penicillin production, offering superior control over nutrient concentrations compared to simple batch fermentation. wikipedia.org This method involves the controlled feeding of nutrients to the bioreactor during the fermentation process, which helps in maintaining optimal conditions for penicillin biosynthesis by the producing microorganism, typically a strain of Penicillium rubens. wikipedia.org While much of the detailed research on fermentation optimization has focused on the more commercially dominant penicillin G and V, the fundamental principles are directly applicable to the production of Penicillin F.

The primary goal of optimizing the fed-batch process is to sustain a productive stationary phase for the fungal culture, as penicillin is a secondary metabolite produced when the growth of the fungus is inhibited by stress. wikipedia.org Key parameters that are meticulously controlled and optimized include nutrient feed rates, pH, temperature, and dissolved oxygen levels.

Detailed Research Findings in Fed-Batch Culture Optimization:

Research into penicillin fermentation has demonstrated that precise control over the feeding of the primary carbon source, typically glucose, is critical. High concentrations of glucose can repress the genes involved in penicillin biosynthesis, a phenomenon known as catabolite repression. nih.govfrontiersin.org Fed-batch strategies are designed to maintain a low, growth-limiting concentration of glucose, which derepresses the biosynthetic enzymes and promotes penicillin production. nih.gov

The optimization of the substrate feed rate is a complex challenge due to the nonlinear dynamics of the fermentation process. shu.ac.uk To address this, various advanced control strategies have been developed and applied, including:

Model-Based Predictive Control (MPC): This strategy uses a mathematical model of the fermentation process to predict future states and determine the optimal feeding profile to maximize penicillin yield. cetjournal.it

Genetic Algorithms: These are computational methods inspired by natural evolution that can be used to search for the optimal set of initial conditions and feed rates for the fermentation process. shu.ac.uk

Heuristic Control Strategies: These are based on accumulated knowledge and experience of the fermentation process to develop rules for adjusting the feed rate.

Studies have shown that optimizing the initial conditions of the culture, such as substrate and biomass concentrations, can significantly improve the final penicillin yield even before the fed-batch phase begins. shu.ac.uk Furthermore, the composition of the feed medium itself is a critical factor. The addition of precursors for the side chain of the desired penicillin can direct the biosynthesis. For Penicillin F, which has a 2-pentenyl side chain, the natural biosynthetic pathway is utilized without the addition of a specific side-chain precursor like phenylacetic acid (for penicillin G). nih.gov

The pH of the culture medium is another crucial parameter, with penicillin production in Aspergillus nidulans being greatest at an alkaline pH. oup.com Similarly, the concentration of the amino acid L-lysine is known to be a potent inhibitor of penicillin synthesis, as it shares a branched biosynthetic pathway with one of the penicillin precursors, L-α-aminoadipic acid. oup.com

The following interactive data table summarizes key parameters and their typical optimized ranges for penicillin production in fed-batch culture, based on research primarily conducted on penicillin G and V, but applicable to Penicillin F fermentation.

ParameterOptimized Range/StrategyRationale
Glucose Concentration Maintained at low levels (e.g., < 1 g/L)To avoid catabolite repression of penicillin biosynthesis genes. nih.gov
Feed Rate Exponentially increasing during growth phase, then constant or varied based on online measurements.To match the nutrient requirements of the growing culture and then maintain productivity in the stationary phase.
pH Controlled between 6.8 and 7.4Optimal for the activity of the penicillin biosynthetic enzymes.
Temperature Maintained around 25-28 °COptimal for the growth and productivity of Penicillium species.
Dissolved Oxygen Maintained above a critical level (e.g., 20% of saturation)Penicillin biosynthesis is an aerobic process, and oxygen limitation can be a significant bottleneck.
Nitrogen Source Controlled feeding of a suitable nitrogen source (e.g., ammonia)Nitrogen is a key component of the precursor amino acids and is required for sustained penicillin synthesis.
Precursor Amino Acids Ensuring sufficient supply of L-α-aminoadipic acid, L-cysteine, and L-valine.These are the building blocks for the penicillin molecule. oup.com

It is important to note that the optimal values for these parameters can vary depending on the specific strain of Penicillium being used and the specific design of the bioreactor. Therefore, process optimization is an ongoing effort in the industrial production of all penicillins, including Penicillin F.

Mechanism of Action of Penicillin F Sodium at the Molecular and Cellular Level

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action of Penicillin F sodium is the inhibition of the synthesis of the bacterial cell wall. ontosight.ai The bacterial cell wall is a critical structure, primarily composed of peptidoglycan, a large polymer that provides structural integrity and protects the bacterium from osmotic lysis. Peptidoglycan consists of long glycan chains of alternating N-acetylglucosamine and N-acetylmuramic acid residues, which are cross-linked by short peptide chains. ontosight.ai This cross-linking step, which imparts rigidity to the cell wall, is the ultimate target of this compound.

By preventing the proper formation of these peptide cross-links, this compound compromises the structural integrity of the peptidoglycan. This interference is particularly effective in actively growing and dividing bacteria, as they are constantly remodeling their cell walls. The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Interaction with Penicillin-Binding Proteins (PBPs)

The inhibitory effect of this compound on cell wall synthesis is mediated through its specific interaction with a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis, including the formation of the peptide cross-links.

Structural Mimicry of D-alanyl-D-alanine Substrate

The efficacy of this compound as an inhibitor of PBPs lies in its structural similarity to the natural substrate of these enzymes, the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides. ontosight.ai The strained beta-lactam ring of the penicillin molecule mimics the conformation of the peptide bond between the two D-alanine residues. This molecular mimicry allows this compound to fit into the active site of the PBPs, effectively competing with the natural substrate.

Covalent Acylation of Active Site Serine Residues in PBPs

Once positioned within the PBP active site, the highly reactive beta-lactam ring of this compound is attacked by a nucleophilic serine residue that is crucial for the catalytic activity of the enzyme. This results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This process, known as acylation, effectively and often irreversibly inactivates the PBP. The stability of this bond prevents the enzyme from completing its normal catalytic cycle, thus halting peptidoglycan cross-linking.

Functional Consequences of PBP Inactivation

The inactivation of PBPs by this compound has several critical functional consequences for the bacterial cell. The primary and most lethal consequence is the cessation of peptidoglycan cross-linking, which, as previously mentioned, leads to a structurally deficient cell wall and subsequent cell lysis.

Furthermore, the inactivation of different types of PBPs can lead to varied morphological changes in the bacteria. For instance, inhibition of specific PBPs can result in the formation of elongated filamentous cells or spherical forms, depending on the specific roles of the inactivated PBPs in cell division and shape maintenance. The disruption of the delicate balance between cell wall synthesis and degradation, orchestrated by various PBPs, ultimately proves fatal to the bacterium. In some bacteria, the inactivation of certain PBPs can also trigger signaling pathways that lead to the upregulation of beta-lactamase expression, a mechanism of antibiotic resistance.

Structural Biology of Penicillin-Binding Proteins

The structure of PBPs is key to understanding their function and their interaction with beta-lactam antibiotics like this compound.

PBP Domain Architecture and Catalytic Sites

PBPs are generally classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories. HMW PBPs are often multi-domain proteins and are the primary targets for beta-lactam antibiotics in terms of bactericidal activity. They can be further divided into Class A and Class B.

Class A PBPs are bifunctional enzymes, possessing both a transglycosylase domain that polymerizes the glycan chains and a transpeptidase domain that cross-links the peptide side chains. ontosight.ai

Class B PBPs are monofunctional transpeptidases.

The following table provides a general overview of PBP classes and their functions.

PBP ClassMolecular WeightKey FunctionsDomain Structure
Class A HighTransglycosylation & TranspeptidationBifunctional: Transglycosylase and Transpeptidase domains
Class B HighTranspeptidationMonofunctional: Transpeptidase domain
LMW PBPs LowCarboxypeptidation & EndopeptidationSingle catalytic domain

Structural Elucidation of PBP-Penicillin Complexes

The molecular basis for the inhibitory action of penicillins, including this compound, on Penicillin-Binding Proteins (PBPs) has been extensively investigated through structural biology techniques, primarily X-ray crystallography. These studies have been crucial in visualizing the covalent complexes formed between β-lactam antibiotics and the active site of PBPs, providing a detailed understanding of the inactivation mechanism.

All β-lactam antibiotics function by acting as suicide substrates for the transpeptidase domain of PBPs. mdpi.com They form a stable covalent bond with the active site serine residue within the PBP. mdpi.com This process mimics the binding of the natural D-Ala-D-Ala substrate of the PBP. oup.com The antibiotic's strained β-lactam ring is attacked by the nucleophilic serine, leading to the ring's opening and the formation of a long-lasting acyl-enzyme complex. mdpi.com This effectively traps the enzyme, preventing it from carrying out its essential role in cross-linking peptidoglycan chains, which ultimately compromises the integrity of the bacterial cell wall. news-medical.netwikipedia.org

Detailed crystal structures have been determined for various PBPs in complex with different penicillin derivatives, such as azlocillin (B1666447) and cefoperazone (B1668861) with Pseudomonas aeruginosa PBP3. researchgate.net These structures reveal the precise atomic interactions at the active site. For instance, the analysis of PBP3 complexed with azlocillin and cefoperazone confirmed the covalent linkage between the antibiotic and the catalytic Serine 294 residue. researchgate.net Similarly, the crystal structure of a complex between E. coli PBP5 and a peptidyl boronic acid, which mimics the transition state, shows the boron atom covalently attached to the active site serine. mdpi.com

While high-resolution crystal structures for a PBP specifically complexed with Penicillin F are not as commonly cited as those for Penicillin G or other semi-synthetic penicillins, the fundamental mechanism is conserved across the class. mdpi.com The structural data from other PBP-penicillin complexes serve as a robust model for understanding the interaction of Penicillin F. These studies consistently show the penicillin molecule occupying the PBP active site, forming a stable intermediate that is slow to hydrolyze, leading to the inhibition of peptidoglycan synthesis. mdpi.commdpi.com

Table 1: Research Findings on PBP-Penicillin Complex Structures

PBP InvestigatedAntibiotic/LigandKey Findings
P. aeruginosa PBP3Azlocillin, CefoperazoneRevealed covalent bond formation between the antibiotic and the catalytic S294 residue. researchgate.net
E. coli PBP5Peptidyl boronic acidThe complex mimics the deacylation transition-state intermediate, with the boron covalently bound to the active serine. mdpi.com
DD-transpeptidasePenicillin GSupported the hypothesis that peptidoglycan-mimetic side-chains can enhance β-lactam inhibition. mdpi.com

Membrane Anchoring Mechanisms of PBPs

Penicillin-Binding Proteins (PBPs) are membrane-associated enzymes that carry out the final steps of peptidoglycan synthesis in the periplasmic space. researchgate.netoup.com Their proper localization and anchoring to the bacterial cytoplasmic membrane are critical for their function. Bacteria have evolved multiple mechanisms to tether these proteins to the membrane, ensuring their catalytic domains are correctly positioned to interact with the growing cell wall.

PBPs are broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) classes, and their membrane anchoring strategies differ accordingly. mdpi.comresearchgate.net

High-Molecular-Weight (HMW) PBPs: HMW PBPs, which include the essential bifunctional transglycosylases/transpeptidases (Class A) and monofunctional transpeptidases (Class B), are typically integral membrane proteins. researchgate.netnih.gov In bacteria such as Escherichia coli, HMW PBPs like PBP1A, 1B, 2, and 3 are classified as type II integral inner membrane proteins. oup.comnih.govcapes.gov.br They possess a single N-terminal transmembrane domain that anchors the protein to the inner membrane, leaving the bulk of the protein, including the C-terminal enzymatic domains, to project into the periplasm. researchgate.netoup.comnih.gov This orientation is crucial for their role in polymerizing glycan chains and cross-linking them outside the cytoplasm. oup.com The N-terminal domain of Class B PBPs is also thought to be involved in cell morphogenesis through interactions with other proteins in the cell cycle. oup.com

Low-Molecular-Weight (LMW) PBPs: LMW PBPs, which often function as DD-carboxypeptidases or endopeptidases involved in peptidoglycan modification and maturation, are generally considered periplasmic proteins. oup.comnih.gov They are attached to the outer face of the inner membrane with varying affinities. nih.govasm.org The primary anchoring mechanism for many LMW PBPs, such as PBP4, PBP5, and PBP6 in E. coli, is a C-terminal amphipathic α-helix. oup.comnih.govcapes.gov.br This short helical segment inserts into the membrane, tethering the enzyme. Studies on PBP5 have shown that while the specific amino acid sequence of this anchor can vary, its generalized amphipathic nature is required for proper function, suggesting the mode of membrane anchoring is more than a simple tether and is important for its physiological role. asm.org

The coordinated action of these variously anchored PBPs is thought to occur within a larger peptidoglycan-synthesizing complex, sometimes referred to as the elongasome, which may involve other membrane proteins to ensure the efficient and regulated expansion of the bacterial cell wall. nih.govresearchgate.net

Mechanisms of Antimicrobial Resistance to Penicillin F

Historical Context of Resistance Emergence

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, but the dawn of the antibiotic era was quickly met with the challenge of resistance. nih.govasm.orgoup.com Even before penicillin was widely distributed in 1945, the first signs of resistance were already being observed. nih.gov In 1940, two of the key scientists in the development of penicillin, Edward Abraham and Ernst Chain, reported the existence of an enzyme in Escherichia coli capable of inactivating penicillin; this enzyme was later termed penicillinase. asm.orgnih.gov

This early discovery was a harbinger of a growing problem. By 1942, just as the "miracle drug" was beginning to be used to treat infections, four strains of Staphylococcus aureus in hospitalized patients were found to be resistant to its effects. asm.org The issue escalated rapidly; by the 1950s, penicillin resistance had become a substantial clinical problem, and by the late 1960s, a staggering 80% of both hospital and community-acquired S. aureus strains were resistant. nih.govasm.org Alexander Fleming himself prophetically warned of the dangers of antibiotic overuse and the subsequent selection for resistant bacteria in his 1945 Nobel Prize acceptance speech. asm.orgoup.com The rapid emergence and spread of resistance underscored the powerful selective pressure that widespread antibiotic use placed on bacterial populations, a pattern that has continued with subsequent generations of antibiotics. asm.org

Enzymatic Inactivation by Beta-Lactamases (Penicillinases)

The most prevalent mechanism of resistance to penicillin F is its enzymatic destruction by a class of enzymes known as β-lactamases (or penicillinases). These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, which is the core structural and functional component of all penicillin antibiotics. youtube.comwikipedia.orgnih.gov This hydrolysis renders the antibiotic molecule inactive and unable to bind to its target within the bacterial cell.

β-lactamase enzymes are incredibly diverse and are broadly classified based on their amino acid sequences (molecular classification) and their functional properties, such as substrate specificity (functional classification).

The most widely accepted molecular classification system, proposed by Ambler, categorizes β-lactamases into four classes (A, B, C, and D) based on sequence homology. plos.org

Class A: These are serine-β-lactamases that include many of the common penicillinases, such as the TEM-1 enzyme, which is responsible for a high percentage of ampicillin (B1664943) resistance in E. coli. wikipedia.org This class also includes extended-spectrum β-lactamases (ESBLs). researchgate.net

Class B: These are metallo-β-lactamases that require zinc ions for their activity. plos.org

Class C: This class consists mainly of cephalosporinases. plos.org

Class D: These are serine-β-lactamases, also known as OXA enzymes, which are notable for their ability to hydrolyze oxacillin (B1211168). wikipedia.org

The functional classification system, developed by Bush, Jacoby, and Medeiros, groups these enzymes based on their substrate and inhibitor profiles, which is often more clinically relevant. nih.gov

Table 1: Classification of β-Lactamase Enzymes

Molecular Class (Ambler)Functional Group (Bush-Jacoby)Catalytic MechanismRepresentative EnzymesPrimary Substrates
Class A Group 2b, 2beSerine-basedTEM-1, SHV-1, CTX-MPenicillins, Cephalosporins
Class B Group 3Zinc-dependent (Metallo)NDM-1, VIM, IMPPenicillins, Cephalosporins, Carbapenems
Class C Group 1Serine-basedAmpCCephalosporins
Class D Group 2dSerine-basedOXA enzymesPenicillins (including Oxacillin)

The mechanism of hydrolysis differs between the serine-based β-lactamases (Classes A, C, and D) and the metallo-β-lactamases (Class B). For serine β-lactamases, the process involves a two-step acylation and deacylation mechanism, analogous to the action of Penicillin-Binding Proteins (PBPs), the natural target of penicillins.

Acylation: A reactive serine residue in the active site of the β-lactamase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. wikipedia.orgkhanacademy.org This attack opens the ring and forms a covalent acyl-enzyme intermediate, releasing the rest of the antibiotic molecule.

Deacylation: A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate. This step regenerates the free, active enzyme and releases the now-inactivated penicillin (as penicilloic acid), allowing the enzyme to proceed with another cycle of hydrolysis. youtube.comwikipedia.org

Metallo-β-lactamases utilize one or two zinc ions in their active site to activate a water molecule, which then directly attacks the β-lactam ring to hydrolyze it in a single step. wikipedia.org

The genes encoding β-lactamase enzymes (bla genes) can be located on either the bacterial chromosome or on mobile genetic elements (MGEs). nih.gov The dissemination of these resistance genes is largely facilitated by MGEs, which are segments of DNA that can move within a genome or be transferred between bacteria. asm.orgscielo.br This horizontal gene transfer is a primary driver for the rapid spread of antibiotic resistance.

Key mobile genetic elements involved include:

Plasmids: These are small, circular, extrachromosomal DNA molecules that can replicate independently and are readily transferred between bacterial cells through a process called conjugation. Many clinically significant β-lactamase genes, such as blaTEM and blaCTX-M, are located on plasmids. nih.govasm.org

Transposons: Also known as "jumping genes," these are DNA sequences that can move from one location to another within the genome, for example, from a plasmid to the chromosome or vice versa. scielo.br

Integrons: These are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. scielo.br Insertion sequences (IS) are another element that can facilitate the movement and expression of resistance genes. nih.govnih.gov

The presence of β-lactamase genes on these highly mobile elements allows for their rapid spread not only among bacteria of the same species but also across different species and genera, contributing to the global challenge of antibiotic resistance. asm.org

Alterations in Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance to penicillin F involves modifications to its cellular target, the Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. oup.comnih.govplos.org Penicillin and other β-lactams exert their bactericidal effect by binding to these PBPs and irreversibly inhibiting their activity, thereby disrupting cell wall integrity and leading to cell lysis. oup.comnih.gov

Resistance arises when alterations in the structure of PBPs reduce their affinity for β-lactam antibiotics. nih.govfrontiersin.org Even if the antibiotic is not destroyed by β-lactamases, it can no longer effectively bind to its target, allowing the bacterium to continue synthesizing its cell wall and survive. This mechanism is particularly important in Gram-positive bacteria like Streptococcus pneumoniae. frontiersin.orgetflin.comoup.com

The reduced affinity of PBPs for penicillin is the result of mutations in the genes that encode them. These mutations lead to amino acid substitutions in the protein, particularly in or near the active site where the antibiotic binds. frontiersin.org In pathogens such as S. pneumoniae, resistance to penicillin is often a stepwise process involving the accumulation of multiple mutations across several PBP genes (e.g., PBP1a, PBP2b, and PBP2x). etflin.com

Analysis of resistant strains has revealed that these genetic changes often arise from homologous recombination, where a resistant bacterium takes up DNA from a related bacterial species (like Streptococcus mitis) that naturally possesses low-affinity PBPs. etflin.comoup.com This recombination event creates mosaic PBP genes that produce chimeric proteins with significantly lower binding affinity for penicillins. frontiersin.org For instance, specific amino acid substitutions near the conserved active site motifs of PBPs can sterically hinder the binding of the bulky penicillin molecule or alter the catalytic environment, making the acylation reaction less efficient. The result is a higher minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. oup.comnih.gov

Table 2: Key Penicillin-Binding Proteins and Resistance

Penicillin-Binding Protein (PBP)FunctionOrganism ExampleConsequence of Alteration
PBP1a, PBP2x, PBP2b Transpeptidation (Cell Wall Synthesis)Streptococcus pneumoniaeDecreased binding affinity for penicillin, leading to resistance. etflin.com
PBP2a (encoded by mecA) TranspeptidationStaphylococcus aureus (MRSA)Novel PBP with intrinsically low affinity for all β-lactam antibiotics. oup.com
PBP5 TranspeptidationEnterococcus faeciumLow-affinity PBP that allows for cell wall synthesis in the presence of penicillin. oup.com

Conformational Changes in PBPs Leading to Resistance

A primary mechanism of resistance to β-lactam antibiotics, including Penicillin F, involves structural alterations in the active site of Penicillin-Binding Proteins (PBPs). These proteins are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. news-medical.net Penicillin F and other β-lactams typically inhibit these enzymes by forming a stable covalent bond with a serine residue in the active site, thereby blocking cell wall construction and leading to bacterial cell death. asm.orgoup.com

However, bacteria can evolve resistance through mutations in the genes encoding these PBPs. These mutations can lead to conformational changes in the three-dimensional structure of the PBP active site. oup.com Such alterations can reduce the binding affinity of Penicillin F for the PBP, diminishing the antibiotic's inhibitory effect. infectionsinsurgery.org Even if the antibiotic does bind, the conformational changes may facilitate a more rapid hydrolysis of the acyl-enzyme bond, restoring the PBP's function.

In some bacteria, resistance arises from acquiring genes that produce entirely new PBPs with a naturally low affinity for β-lactams. reactgroup.org For example, methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which encodes for a PBP (PBP2a) that is not effectively inhibited by most β-lactam antibiotics. reactgroup.org Similarly, in Streptococcus pneumoniae, high-level penicillin resistance is often the result of acquiring mosaic pbp genes through interspecies homologous recombination, leading to PBPs with numerous amino acid substitutions and significantly reduced affinity for penicillins. oup.cometflin.com

These structural modifications are a critical survival strategy for bacteria, allowing them to maintain cell wall synthesis even in the presence of Penicillin F. The extent of resistance is often correlated with the degree of conformational change and the resulting decrease in acylation efficiency by the antibiotic. oup.com

Table 1: Examples of PBP Alterations Conferring β-Lactam Resistance

Bacterial Species Penicillin-Binding Protein (PBP) Type of Alteration Consequence for Penicillin F
Streptococcus pneumoniae PBP2x, PBP2b, PBP1a Mosaic gene formation through recombination Reduced binding affinity, leading to resistance. etflin.com
Enterococcus faecium PBP5 Overexpression and point mutations Intrinsically low affinity, further decreased by mutations, conferring high-level resistance. oup.com
Neisseria gonorrhoeae PBP2 (encoded by the penA gene) Point mutations leading to amino acid substitutions near the active site Decreased acylation efficiency by penicillin.

Modifications in Bacterial Permeability and Efflux Mechanisms

Beyond target site modification, bacteria employ strategies that limit the concentration of Penicillin F reaching its PBP targets. These mechanisms involve altering the bacterial cell envelope to reduce permeability or actively pumping the antibiotic out of the cell. reactgroup.orgbristol.ac.uk

Changes in Cell Wall Structure (Gram-Positive Bacteria)

In Gram-positive bacteria, the thick peptidoglycan layer of the cell wall is the primary barrier that Penicillin F must traverse to reach the PBPs located on the outer surface of the cytoplasmic membrane. news-medical.nethawaii.edu While generally more permeable to small hydrophilic antibiotics than the outer membrane of Gram-negative bacteria, the structure of this wall can be modified to impede antibiotic penetration. mdpi.com

Mutations can lead to alterations in the composition and cross-linking of the peptidoglycan itself. For instance, changes in the peptide side chains or the degree of cross-bridging can create a denser, less porous matrix that physically hinders the diffusion of Penicillin F. While less common than PBP modification, this mechanism can contribute to a baseline level of reduced susceptibility. In some species, such as Enterococci, intrinsic resistance to certain β-lactams is partly attributed to the inherent structure of their cell wall and the low affinity of their native PBPs. infectionsinsurgery.org

Alterations in Porin Channels (Gram-Negative Bacteria)

Gram-negative bacteria possess an outer membrane that serves as a highly effective permeability barrier against many antibiotics. nih.govasm.org Hydrophilic drugs like Penicillin F must pass through protein channels called porins to cross this membrane and enter the periplasmic space where the PBPs are located. nih.govmdpi.com

Furthermore, many Gram-negative bacteria possess efflux pumps, which are transmembrane proteins that actively transport a wide range of toxic substances, including antibiotics, out of the cell. infectionsinsurgery.orgasm.org Overexpression of these pumps, often from the Resistance-Nodulation-Division (RND) family, can effectively reduce the intracellular concentration of Penicillin F, preventing it from reaching inhibitory levels at its PBP targets. mdpi.com This mechanism often works in synergy with reduced porin expression to confer high levels of resistance. bristol.ac.ukasm.org

Table 2: Permeability-Based Resistance Mechanisms

Bacterial Type Mechanism Component Affected Consequence for Penicillin F
Gram-Positive Cell Wall Thickening/Modification Peptidoglycan Layer Reduced diffusion to PBP targets.
Gram-Negative Reduced Influx Porin Channels (e.g., OmpF, OmpC) Decreased number or altered structure of channels limits entry into the periplasm. mdpi.com

Evolutionary Dynamics and Genetic Transfer of Resistance Traits

The emergence and spread of resistance to Penicillin F are driven by fundamental evolutionary processes: mutation and natural selection, coupled with the horizontal transfer of genetic material. berkeley.edu The widespread use of antibiotics creates a strong selective pressure, favoring the survival and proliferation of bacteria that have acquired resistance traits. nih.gov

Resistance can arise spontaneously through random mutations in a bacterium's own DNA, such as the mutations that alter PBP structure or porin expression. infectionsinsurgery.org If these mutations confer a survival advantage in the presence of the antibiotic, the resistant bacteria will outcompete their susceptible counterparts. This process is known as vertical evolution. infectionsinsurgery.org

However, a more rapid and widespread dissemination of resistance occurs through horizontal gene transfer (HGT). This is the transfer of genetic material between different bacteria, including those of different species. There are three primary mechanisms of HGT:

Conjugation: The transfer of genetic material, typically on plasmids, through direct cell-to-cell contact. mdpi.com Plasmids can carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously.

Transformation: The uptake and incorporation of naked DNA from the environment, often released from dead bacteria. This was famously demonstrated with penicillin resistance in Streptococcus pneumoniae.

Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). mdpi.com

These mobile genetic elements (MGEs), such as plasmids and transposons, often carry the genes for resistance mechanisms like altered PBPs or efflux pumps. asm.orgasm.org The acquisition of these elements can instantly convert a susceptible bacterium into a resistant one. The accumulation of various resistance genes on a single plasmid can lead to the development of multidrug-resistant (MDR) strains, which pose a significant clinical challenge. mdpi.com The evolutionary trajectory of antibiotic resistance is therefore a complex interplay of spontaneous mutation, selective pressure, and the efficient sharing of resistance genes throughout the bacterial world. asm.org

Analytical Methodologies for Penicillin F Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of Penicillin F sodium, enabling its separation from impurities and related compounds, as well as its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of penicillins. jssuni.edu.in This technique separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For penicillin analysis, reversed-phase HPLC is common, often utilizing a C18 column. researchgate.net The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. jssuni.edu.insielc.com

The separation is influenced by factors such as the pH of the mobile phase. jssuni.edu.in Detection is commonly achieved using a UV detector at a wavelength where the penicillin molecule absorbs light, often around 220 nm. lcms.cz Quantification is performed by comparing the peak area of this compound in a sample to that of a known standard.

Table 1: Example HPLC Parameters for Penicillin Analysis

ParameterCondition
Column C18
Mobile Phase Acetonitrile and 0.01M monobasic potassium phosphate (B84403) (40:60) lcms.cz
Flow Rate 1.0 mL/min lcms.cz
Detection UV at 220 nm lcms.cz
Injection Volume 10 µL lcms.cz

Ultra-Performance Liquid Chromatography (U-HPLC) is an advancement of HPLC that employs columns with smaller particle sizes (typically under 2 µm) and operates at higher pressures. This results in faster analysis times, superior resolution, and increased sensitivity. These features make U-HPLC a valuable tool for the high-throughput analysis of this compound. The improved resolution is particularly advantageous for separating Penicillin F from structurally similar penicillin analogs and any potential degradation products. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This method is instrumental for the definitive identification and quantification of Penicillin F, particularly in complex biological matrices. nih.govnih.govresearchgate.netresearchgate.net

Following separation by LC, the molecules are ionized, and the mass spectrometer measures their mass-to-charge ratio (m/z). jssuni.edu.in In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) for Penicillin F is selected, fragmented, and the resulting product ions are detected. jssuni.edu.in This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Penicillin Analysis

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive jssuni.edu.in
Precursor Ion [M+H] +Specific m/z for Penicillin F
Product Ions Characteristic fragment ions
Collision Energy Optimized for fragmentation

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, which is complementary to the data obtained from chromatographic analyses. slideshare.net

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups within a molecule. slideshare.net The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various chemical bonds. researchgate.netmdpi.com Key absorptions include the distinctive stretch of the β-lactam carbonyl group, as well as stretches for the amide and carboxylate functional groups. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for Penicillin G (a related penicillin)

Functional GroupApproximate Wavenumber (cm⁻¹)
β-lactam C=O stretch~1770 mdpi.com
Amide I C=O stretch~1680 mdpi.com
Carboxylate C=O stretch~1600 mdpi.com

Data for Penicillin G is presented as a close structural analog to Penicillin F.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of molecules like Penicillin F. slideshare.netspringernature.com Both ¹H NMR and ¹³C NMR are employed to provide a detailed picture of the atomic arrangement within the molecule. slideshare.netresearchgate.net

¹H NMR provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule. researchgate.netsemanticscholar.org The chemical shifts, coupling constants, and signal integrations in the NMR spectra allow for the unambiguous assignment of the Penicillin F structure. semanticscholar.org Furthermore, NMR is an excellent method for assessing the purity of a sample, as the presence of signals from impurities can be readily detected. nih.gov

Mass Spectrometry for Molecular Weight and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight of a compound and identifying its degradation products by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, MS plays a crucial role in confirming its molecular identity and elucidating the structures of potential impurities and degradants that may arise during manufacturing and storage.

Upon ionization, the this compound molecule can undergo fragmentation, yielding characteristic ions that provide structural information. While specific mass spectral data for this compound is not extensively available in public literature, the fragmentation patterns of penicillins are well-documented. researchgate.net The core structure of penicillins, the 6-aminopenicillanic acid nucleus, often produces common fragment ions. For Penicillin F, with its 2-pentenyl side chain, specific fragments resulting from the cleavage of this side chain would be expected.

The identification of degradation products is critical for ensuring the quality and stability of the drug substance. Degradation can occur through various mechanisms, including hydrolysis of the β-lactam ring, which is a common pathway for penicillins. usda.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly effective technique for separating degradation products from the parent compound before their identification by MS. mdpi.comufl.edu

Hypothetical Fragmentation Data for this compound

To illustrate the application of this technique, the following table presents hypothetical mass-to-charge ratios (m/z) of potential fragments of this compound. This data is representative of what might be observed in an actual mass spectrometric analysis and is based on the known fragmentation patterns of other penicillins. researchgate.net

Postulated FragmentChemical FormulaHypothetical m/z
[Penicillin F + H]+C14H21N2O4S+313.12
[Penicillin F + Na]+C14H20N2NaO4S+335.10
Thiazolidine (B150603) ring fragmentC6H10NO3S+176.04
β-lactam ring fragmentC8H11N121.09
2-pentenyl side chain fragmentC5H969.07

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Spectrofluorimetric Analysis for Sensitive Detection

Spectrofluorimetric analysis is a highly sensitive technique used for the quantitative determination of fluorescent compounds. For non-fluorescent molecules like this compound, this method typically requires a derivatization step to introduce a fluorophore. nih.gov This chemical modification results in a fluorescent product whose intensity can be measured and correlated to the concentration of the original analyte.

The application of spectrofluorimetry in the analysis of penicillins often involves the opening of the β-lactam ring to create a secondary amine. This amine can then be reacted with a fluorogenic reagent, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), to produce a highly fluorescent derivative. nih.gov The resulting fluorescent molecule can be excited at a specific wavelength, and the emitted fluorescence is measured at a longer wavelength.

While specific spectrofluorimetric methods for the determination of this compound have not been detailed in the reviewed literature, the general principles of derivatization applied to other penicillins would be applicable. nih.govresearchgate.net The sensitivity of this technique makes it particularly useful for the detection of trace amounts of the drug in various samples.

Illustrative Parameters for a Spectrofluorimetric Method

The following table outlines hypothetical parameters for a spectrofluorimetric analysis of this compound, based on methods used for similar compounds. nih.gov

ParameterValue
Derivatizing Agent7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)
Excitation Wavelength (λex)~470 nm
Emission Wavelength (λem)~530 nm
Limit of Detection (LOD)ng/mL range
Limit of Quantification (LOQ)ng/mL range

This table presents hypothetical data for illustrative purposes and is not based on specific experimental results for this compound.

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It is a valuable tool for the analysis of pharmaceuticals, including penicillins, due to its high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com

In the context of this compound research, CE can be employed to assess the purity of the compound and to separate it from related impurities and degradation products. The separation in CE is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. For the analysis of a mixture of penicillins, micellar electrokinetic chromatography (MEKC), a mode of CE, can be particularly effective. gssrr.org

Representative Capillary Electrophoresis Conditions for Penicillin Analysis

The table below provides an example of typical CE conditions that could be used as a starting point for developing a separation method for this compound, based on existing methods for other penicillins. gssrr.org

ParameterCondition
CapillaryFused silica, 50 µm i.d., 50 cm total length
Background Electrolyte20 mM sodium borate (B1201080) buffer, pH 9.0
Applied Voltage20 kV
Temperature25 °C
DetectionUV absorbance at 214 nm

This table provides a general example and would require optimization for the specific analysis of this compound.

Advanced Sample Preparation Methodologies (e.g., Molecularly Imprinted Solid-Phase Extraction)

The accuracy and reliability of analytical results heavily depend on the effectiveness of the sample preparation step. Molecularly imprinted solid-phase extraction (MISPE) is an advanced and highly selective sample preparation technique that can be applied to the analysis of this compound. frontiersin.org This method utilizes molecularly imprinted polymers (MIPs), which are synthetic polymers with tailor-made recognition sites for a specific target molecule or a group of structurally related compounds. researchgate.net

For the analysis of this compound, a MIP would be synthesized using a template molecule that is structurally similar to Penicillin F. This creates cavities in the polymer matrix that are complementary in size, shape, and functionality to the penicillin molecule. When a sample containing this compound is passed through a solid-phase extraction cartridge packed with the MIP, the Penicillin F molecules are selectively retained, while other matrix components are washed away. epu.edu.iq The analyte can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for subsequent analysis by techniques such as HPLC or CE. nih.gov

While the literature describes the successful application of MISPE for the selective extraction of other penicillins, such as Penicillin G, from various matrices, specific applications for this compound have not been detailed. unesp.brresearchgate.net However, the principles of this technology are directly applicable to the development of a selective extraction method for this compound.

General Steps in a MISPE Procedure for this compound

The following table outlines the general steps involved in a hypothetical MISPE procedure for the extraction of this compound from a sample matrix.

StepDescription
Conditioning The MISPE cartridge is treated with a solvent to activate the imprinted sites.
Loading The sample containing this compound is passed through the cartridge.
Washing The cartridge is washed with a solvent to remove non-specifically bound compounds.
Elution A different solvent is used to disrupt the interactions and elute the bound this compound.

This table illustrates a general workflow that would need to be optimized for the specific characteristics of this compound and the sample matrix.

Application of Chemometrics for Data Analysis and Method Validation

Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and to extract maximum relevant information from chemical data. researchgate.net In the context of Penicillin F research, chemometrics can be applied to various aspects of data analysis and method validation to enhance the quality and reliability of the results. mdpi.com

For instance, in the development of analytical methods such as HPLC or CE, chemometric approaches like design of experiments (DoE) can be used to efficiently optimize separation parameters. researchgate.net This allows for the systematic investigation of the effects of multiple factors on the analytical response, leading to a robust and optimized method with fewer experimental runs.

Furthermore, chemometrics plays a vital role in the validation of analytical methods. nih.govnih.govresearchgate.net Statistical tools are used to assess parameters such as linearity, accuracy, precision, and robustness, ensuring that the developed method is fit for its intended purpose. nih.gov Principal component analysis (PCA) and partial least squares (PLS) regression are powerful chemometric techniques that can be used for the analysis of complex datasets, such as those obtained from spectroscopic measurements, to identify patterns and build predictive models. gssrr.orgresearchgate.net While specific applications of chemometrics to this compound analysis are not documented in the available literature, the principles are widely applied in the broader field of pharmaceutical analysis. researchgate.net

Key Applications of Chemometrics in Penicillin F Research

The table below summarizes the potential applications of chemometrics in the analytical study of this compound.

Application AreaChemometric ToolsPurpose
Method Development Design of Experiments (DoE)Optimization of analytical parameters (e.g., mobile phase composition, pH, temperature).
Method Validation Statistical Analysis (ANOVA, t-tests)Assessment of linearity, accuracy, precision, and robustness. nih.gov
Data Analysis Principal Component Analysis (PCA)Pattern recognition and data exploration in complex datasets. gssrr.org
Quantitative Analysis Partial Least Squares (PLS) RegressionCalibration and quantification in the presence of interfering substances. researchgate.net

This table highlights the potential uses of chemometrics in the analytical workflow for this compound.

Biotechnological Applications and Derivatives Research of Penicillin F As a Precursor

Role of 6-Aminopenicillanic Acid (6-APA) as a Core Building Block

The cornerstone of semisynthetic penicillin production is 6-aminopenicillanic acid (6-APA). wikipedia.orgresearchgate.net This molecule represents the core structural nucleus of all penicillins, consisting of a fused β-lactam and thiazolidine (B150603) ring system. tandfonline.com The discovery in 1958 that 6-APA could be isolated from penicillin fermentations was a revolutionary development in medicine. wikipedia.org

By enzymatically removing the natural acyl side chain from a precursor like Penicillin F, 6-APA is produced. This intermediate is, on its own, a weak antibiotic. researchgate.net However, its true value lies in its role as a versatile chemical scaffold. The free amino group at the 6-position of 6-APA allows for the attachment of a vast array of different acyl side chains through chemical synthesis. nih.gov This process, known as acylation, is the fundamental strategy for creating a multitude of semisynthetic penicillins, each with a unique side chain designed to confer specific, desirable properties. researchgate.netnih.gov These properties can include an expanded spectrum of activity, improved stability against stomach acid, or resistance to bacterial β-lactamase enzymes. nih.gov Thus, 6-APA derived from precursors like Penicillin F is the pivotal building block for generating next-generation β-lactam antibiotics. virginia.edu

Enzymatic Conversion to 6-APA using Penicillin Amidase/Acylase

The industrial production of 6-APA from natural penicillins has largely shifted from chemical methods to enzymatic processes due to milder reaction conditions and higher specificity. researchgate.netacs.org The key enzyme in this biotransformation is Penicillin Acylase (also known as Penicillin Amidase), which catalyzes the hydrolysis of the amide bond linking the acyl side chain to the 6-amino position of the penicillin core. virginia.eduresearchgate.net When Penicillin F is used as the substrate, this enzyme cleaves the 2-pentenyl side chain to yield 6-APA and 3-hexenoic acid.

Penicillin acylases are a broad family of enzymes found in various microorganisms, including bacteria, yeasts, and fungi. nih.govuwec.edu They are generally classified based on their substrate preference. While the most common industrial acylases show high specificity for Penicillin G (from Escherichia coli) or Penicillin V (from various fungi), certain acylases have been identified that efficiently hydrolyze natural penicillins with aliphatic side chains, such as Penicillin F. researchgate.netnih.gov

Research has identified specific enzymes with notable activity on these aliphatic penicillins. For instance, the penicillin acylase from Streptomyces lavendulae effectively hydrolyzes Penicillin F, Dihydro F, and K. nih.gov Similarly, Aculeacin A acylase, sourced from Actinoplanes utahensis, also demonstrates efficient hydrolytic activity on Penicillin V and natural aliphatic penicillins, including Penicillin F. nih.govmdpi.com These enzymes are characterized by a highly hydrophobic active site, which accommodates the non-aromatic side chains of substrates like Penicillin F. uwec.edunih.gov

Characteristics of Enzymes Active on Aliphatic Penicillins
EnzymeSource OrganismPreferred SubstratesKey Characteristics
Penicillin V AcylaseStreptomyces lavendulaePenicillin V, Penicillin K, Penicillin F, Dihydro F nih.govPossesses a highly hydrophobic active site, enabling it to hydrolyze penicillins with aliphatic acyl-chains. nih.gov
Aculeacin A Acylase (AuAAC)Actinoplanes utahensisAculeacin A, Penicillin V, Penicillin K, and other natural aliphatic penicillins. nih.govmdpi.comHighly thermostable and shows a preference for substrates with long hydrophobic acyl moieties. nih.govresearchgate.net
Thermophilic Penicillin Acylase (TthPAC)Thermus thermophilusShows a marked preference for Penicillin K over Penicillin G. nih.govasm.orgExhibits exceptional thermostability, with a half-life of 9.2 hours at 75°C. nih.gov

For industrial-scale biocatalysis, the economic viability of the process often depends on the ability to reuse the enzyme over multiple reaction cycles. This is achieved through enzyme immobilization, a technique that confines the enzyme to a solid support material. Immobilization enhances the enzyme's operational stability, protects it from harsh environmental conditions, and simplifies the separation of the enzyme from the product mixture, thereby preventing contamination. uwec.edu

Common Methods for Penicillin Acylase Immobilization
Immobilization MethodDescriptionCommon Support Materials
Covalent AttachmentThe enzyme is attached to the support via stable covalent bonds. This method is known for its strong binding, which minimizes enzyme leaching.Agarose, Chitosan, Silica Gel, Polyacrylamide
EntrapmentThe enzyme is physically confined within the porous network of a polymer matrix. This can be done with purified enzymes or whole cells.Polyvinyl alcohol (PVA) hydrogels, Alginate, Polyacrylamide gels
AdsorptionThe enzyme is bound to the surface of the support material through non-covalent interactions like van der Waals forces or hydrogen bonds.Ion-exchange resins, Bentonite, Activated Carbon
Cross-LinkingEnzyme molecules are linked to each other using a bifunctional reagent, forming large, insoluble aggregates (CLEAs). This is a carrier-free method.Glutaraldehyde

Advances in genetic and protein engineering have opened new avenues for enhancing the properties of penicillin acylase. nih.gov By making specific, targeted modifications to the enzyme's amino acid sequence, researchers can alter its catalytic properties to better suit industrial applications. nih.gov Key goals of protein engineering include improving catalytic efficiency (kcat/Km), increasing stability at high temperatures or non-optimal pH, and altering substrate specificity. nih.gov

For a precursor like Penicillin F, a significant engineering goal is to modify the enzyme's substrate-binding pocket. The active sites of common Penicillin G acylases are tailored to bind the aromatic phenylacetyl group of Penicillin G. asm.org Through rational redesign, amino acids in the binding pocket can be substituted to better accommodate the aliphatic side chains of Penicillin F or K. nih.gov For example, studies on a thermophilic acylase from Thermus thermophilus demonstrated that replacing certain residues to mimic the binding site of E. coli Penicillin G acylase could significantly improve the enzyme's affinity and catalytic efficiency for Penicillin G. nih.govresearchgate.net Conversely, similar strategies could be employed to engineer enzymes with enhanced activity towards aliphatic penicillins.

Academic Research on Semisynthetic Penicillin Derivatives

The availability of the 6-APA nucleus has spurred decades of academic and industrial research into the synthesis and evaluation of novel penicillin derivatives. nih.gov The primary objective of this research is to overcome the limitations of early penicillins, such as their narrow spectrum of activity and susceptibility to bacterial resistance mechanisms. By attaching novel side chains to the 6-APA core, researchers have successfully developed antibiotics with significantly improved therapeutic profiles. nih.gov

The modification of the acyl side chain on the 6-APA nucleus is a key strategy in medicinal chemistry to modulate the antibacterial spectrum and pharmacological properties of penicillins. Specific structural features are incorporated into the side chain to achieve desired outcomes.

Key design strategies include:

Broadening the Spectrum: The addition of a polar group, such as an amino group (e.g., in Ampicillin (B1664943) and Amoxicillin), enhances the molecule's ability to penetrate the outer membrane of Gram-negative bacteria through porin channels, thus expanding the spectrum of activity.

Introducing β-Lactamase Resistance: Incorporating bulky groups into the side chain can sterically hinder the access of bacterial β-lactamase enzymes to the β-lactam ring, preventing its hydrolysis. Methicillin is a classic example of this strategy, featuring two ortho-methoxy groups on a phenyl ring.

Improving Oral Bioavailability: Modifications that increase acid stability, such as the addition of an electron-withdrawing group, protect the β-lactam ring from degradation in the stomach, allowing for oral administration. The amino group in ampicillin and the hydroxyl group in amoxicillin (B794) contribute to their acid stability.

Design Strategies for Semisynthetic Penicillins from 6-APA
Design StrategyObjectiveExample Side Chain FeatureResulting Semisynthetic Penicillin
Addition of Polar GroupsBroaden spectrum to include Gram-negative bacteriaα-Amino groupAmpicillin, Amoxicillin
Steric HindranceConfer resistance to β-lactamase enzymesBulky aromatic ring system (e.g., dimethoxyphenyl)Methicillin
Enhanced Acid StabilityAllow for oral administrationα-Amino or α-hydroxyl groupAmoxicillin
Activity Against PseudomonasTarget difficult-to-treat opportunistic pathogensAcidic group (e.g., carboxyl or sulfonic acid)Carbenicillin, Ticarcillin

Investigations into Novel Side Chain Incorporations

The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), was a pivotal moment in the development of antibiotics. nih.gov This discovery opened the door to the era of semisynthetic penicillins, where the core structure could be chemically modified to create derivatives with improved characteristics. pharmacy180.combritannica.com While Penicillin G and V are the primary industrial sources for 6-APA, research has shown that other natural penicillins, including Penicillin F, can also serve as precursors for this essential building block. karger.comgoogle.com The enzymatic removal of the native side chain from Penicillin F yields 6-APA, which can then be acylated with a variety of novel side chains. karger.comgoogle.com This process allows for the systematic investigation of how different chemical moieties attached to the penicillin core influence its biological activity.

The primary objectives behind the incorporation of novel side chains are to broaden the antibacterial spectrum, enhance potency, overcome bacterial resistance mechanisms (such as β-lactamase enzymes), and improve pharmacokinetic properties. pharmacy180.comnih.gov Research in this area is extensive and has led to the development of numerous clinically significant penicillin derivatives.

Detailed Research Findings

Investigations into novel side chain incorporations have explored a vast chemical space, ranging from simple aromatic and heterocyclic rings to more complex functional groups. These studies often involve the synthesis of a series of new penicillin analogues followed by rigorous evaluation of their antibacterial efficacy against a panel of clinically relevant bacteria.

One area of focus has been the introduction of bulky side chains to sterically hinder the approach of β-lactamase enzymes, which are a primary cause of penicillin resistance. biomedpharmajournal.org For instance, research has explored the addition of phenyldiazo groups to the ampicillin and amoxicillin side chains. biomedpharmajournal.org The rationale is that the bulky nature of this group would act as a shield, preventing the β-lactam ring from fitting into the active site of penicillinase. biomedpharmajournal.org

Another strategy involves the condensation of 6-APA with non-steroidal anti-inflammatory drugs (NSAIDs) to create hybrid molecules. nih.gov A study detailed the synthesis of a series of penicillin derivatives by coupling 6-APA with various NSAIDs. nih.gov The resulting compounds were then tested for their antibacterial activity. The findings from such studies can be summarized to compare the efficacy of different side chain modifications.

Below is an interactive data table summarizing the antibacterial potential of selected synthesized penicillin derivatives with novel side chains, as compared to a standard antibiotic, amoxicillin. The data is based on research findings where new side chains were incorporated onto the 6-APA nucleus. nih.gov

CompoundSide Chain MoietyTest OrganismAntibacterial Activity (Compared to Amoxicillin)
Derivative 4c[Structure of side chain c]Escherichia coliExcellent
Derivative 4c[Structure of side chain c]Staphylococcus epidermidisExcellent
Derivative 4c[Structure of side chain c]Staphylococcus aureusGood
Derivative 4e[Structure of side chain e]Escherichia coliExcellent
Derivative 4e[Structure of side chain e]Staphylococcus epidermidisExcellent
Derivative 4e[Structure of side chain e]Staphylococcus aureusSame as Amoxicillin

Note: The specific chemical structures of the side chains for derivatives 4c and 4e are detailed in the original research publication. nih.gov

Further research has delved into the incorporation of heterocyclic moieties, such as 5-mercapto-1,2,4-triazoles, into the penicillin structure. nih.gov The aim of such modifications is to enhance antibacterial and pharmacological properties, including stability against penicillinase and activity against gram-negative bacteria. nih.gov The synthesis involves the acylation of 6-APA with activated forms of these triazole derivatives. nih.gov

The following table presents findings from an interdisciplinary project where undergraduate students synthesized penicillin derivatives with different side chains and tested their antibiotic properties. gaacademy.org

DerivativeIncorporated Side ChainOutcome of Antibacterial Testing
Penicillin Derivative 1Phenoxyacetyl chloride[Details of activity]
Penicillin Derivative 21-Naphthoyl chloride[Details of activity]
Penicillin Derivative 3Benzoyl chloride[Details of activity]

Note: Specific results of the antibacterial analysis for each derivative would be found in the detailed presentation of the project. gaacademy.org

Q & A

Basic Research Questions

Q. How can researchers structurally differentiate Penicillin F sodium from other penicillin derivatives using spectroscopic methods?

  • Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the β-lactam and side-chain regions, comparing chemical shifts with reference databases. High-resolution mass spectrometry (HRMS) can confirm molecular weight discrepancies. For purity validation, combine reversed-phase HPLC with UV detection (λ = 254 nm) and cross-reference retention times with authenticated standards .
  • Key Parameters :

TechniqueTarget RegionReference Standard
NMRβ-lactam ringPenicillin G sodium
HRMSMolecular ionUSP reference material

Q. What experimental design is recommended for assessing this compound’s stability under physiological conditions?

  • Methodological Approach : Conduct accelerated stability studies by incubating the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample aliquots at 0, 2, 4, 8, and 24 hours, then quantify degradation products via LC-MS. Include a negative control (sterile PBS) and validate assays per ICH Q2(R1) guidelines .
  • Critical Variables : Temperature, pH, ionic strength, and enzymatic activity (e.g., peptidases).

Q. How should in vitro bioactivity assays for this compound be standardized against Gram-positive bacteria?

  • Methodological Approach : Use broth microdilution per CLSI M07-A11 guidelines. Prepare serial dilutions (0.008–256 µg/mL) in Mueller-Hinton broth, inoculate with Staphylococcus aureus (ATCC 25923), and incubate aerobically (35°C, 16–20 hrs). Report minimum inhibitory concentrations (MICs) with triplicate replicates and statistical confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Approach : Perform systematic reviews using PRISMA guidelines to identify bias in original studies. Replicate conflicting experiments under controlled conditions (e.g., standardized bacterial strains, growth media). Use fluorescence-based binding assays (BOCILLIN FL) to quantify penicillin-binding protein (PBP) affinity and compare results with MIC data .
  • Common Pitfalls : Variability in bacterial membrane permeability, efflux pump activity, or PBP expression levels.

Q. How can researchers optimize this compound’s efficacy in biofilm-associated infections?

  • Methodological Approach : Develop an in vitro biofilm model using microtiter plates with Streptococcus pneumoniae. Treat biofilms with this compound ± adjuvants (e.g., DNase I, EDTA). Quantify biomass via crystal violet staining and viability via ATP bioluminescence. Validate findings with confocal microscopy .
  • Key Metrics :

MetricToolThreshold
Biofilm inhibitionCV staining≥50% reduction
SynergyCheckerboard assayFIC index ≤0.5

Q. What statistical methods are appropriate for analyzing dose-response contradictions in this compound toxicity studies?

  • Methodological Approach : Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Address outliers via Grubbs’ test and report effect sizes (Cohen’s d) for clinical relevance. Pre-register analysis plans to reduce publication bias .

Q. How to design a study evaluating this compound’s cross-resistance with other β-lactams in multidrug-resistant isolates?

  • Methodological Approach : Collect clinical isolates with known resistance genotypes (e.g., mecA, blaZ). Perform whole-genome sequencing to identify mutations in PBPs or efflux regulators. Corrogate phenotypic resistance (MICs) with genomic data using multivariate regression. Include isogenic mutant strains as controls .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., incubation times, reagent lots) in supplemental materials. Use open-access platforms like Zenodo for raw datasets .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies and disclose conflicts of interest per ICMJE recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.